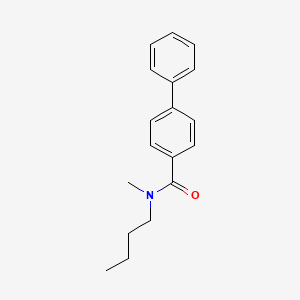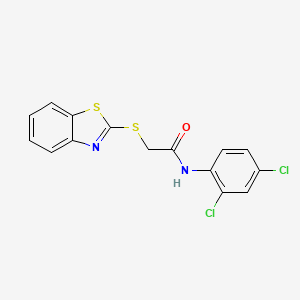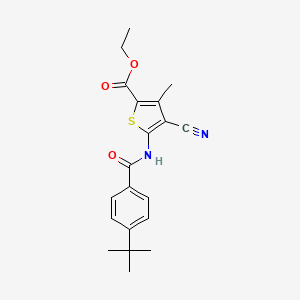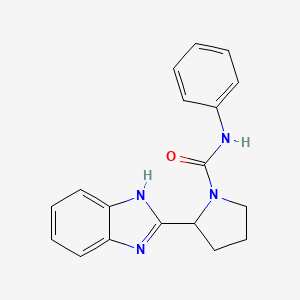![molecular formula C28H29N3O B10978677 1-(2,6-dimethylphenyl)-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B10978677.png)
1-(2,6-dimethylphenyl)-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-DIMETHYLPHENYL)-4-[1-(3-PHENYLPROPYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-PYRROLIDINONE is a complex organic compound with a unique structure that combines a benzimidazole moiety with a pyrrolidinone ring
Preparation Methods
The synthesis of 1-(2,6-DIMETHYLPHENYL)-4-[1-(3-PHENYLPROPYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-PYRROLIDINONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidinone ring. Common reagents used in these reactions include acids, bases, and various organic solvents. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
1-(2,6-DIMETHYLPHENYL)-4-[1-(3-PHENYLPROPYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-PYRROLIDINONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,6-DIMETHYLPHENYL)-4-[1-(3-PHENYLPROPYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-PYRROLIDINONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It may be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,6-DIMETHYLPHENYL)-4-[1-(3-PHENYLPROPYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-PYRROLIDINONE involves its interaction with molecular targets and pathways within biological systems. This compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2,6-DIMETHYLPHENYL)-4-[1-(3-PHENYLPROPYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-PYRROLIDINONE can be compared with other similar compounds, such as:
- 3-(2,6-DIMETHYLPHENYL)-1-METHYL-1-PHENYLUREA
- N-(2,6-dimethylphenyl)-1-(3-phenylpropyl)-3-piperidinecarboxamide These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of 1-(2,6-DIMETHYLPHENYL)-4-[1-(3-PHENYLPROPYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-PYRROLIDINONE lies in its combination of a benzimidazole moiety with a pyrrolidinone ring, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H29N3O |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-4-[1-(3-phenylpropyl)benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C28H29N3O/c1-20-10-8-11-21(2)27(20)31-19-23(18-26(31)32)28-29-24-15-6-7-16-25(24)30(28)17-9-14-22-12-4-3-5-13-22/h3-8,10-13,15-16,23H,9,14,17-19H2,1-2H3 |
InChI Key |
KIZKFHYCNFNTNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Piperidin-1-ylcarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10978596.png)
![3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B10978616.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B10978623.png)

![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B10978629.png)
![2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B10978637.png)
![N-(3-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide](/img/structure/B10978639.png)



![Cyclohexyl{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}methanone](/img/structure/B10978672.png)

![3-tert-butyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B10978674.png)

